molecular formula C12H16O2 B12236055 2-[(3-Methylphenoxy)methyl]oxolane

2-[(3-Methylphenoxy)methyl]oxolane

Cat. No.: B12236055
M. Wt: 192.25 g/mol
InChI Key: WTOHWYGZODWVNU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenoxy)methyl]oxolane typically involves the reaction of 3-methylphenol with an appropriate oxirane derivative. One common method is the reaction of 3-methylphenol with 2-(chloromethyl)oxirane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenoxy)methyl]oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Bases like sodium hydroxide and potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-[(3-Methylphenoxy)methyl]oxolane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the production of polymers and other advanced materials.

    Industrial Processes: The compound is employed in various industrial applications, such as solvents and chemical reagents.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound with a methyl group attached to the oxolane ring.

    2-Methyltetrahydrofuran: Another derivative of oxolane with similar properties and applications.

Uniqueness

2-[(3-Methylphenoxy)methyl]oxolane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(3-methylphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O2/c1-10-4-2-5-11(8-10)14-9-12-6-3-7-13-12/h2,4-5,8,12H,3,6-7,9H2,1H3

InChI Key

WTOHWYGZODWVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2CCCO2

Origin of Product

United States

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